

## Application Notes and Protocols for Srpin803 in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Srpin803** is a potent small molecule inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] This dual inhibitory action disrupts the normal splicing of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis. By modulating the production of pro-angiogenic VEGF isoforms, **Srpin803** effectively curtails the formation of new blood vessels.[1] These application notes provide detailed protocols for utilizing **Srpin803** to inhibit angiogenesis in both in vitro and in vivo models, offering a framework for preclinical assessment of its anti-angiogenic potential.

#### **Mechanism of Action**

**Srpin803** exerts its anti-angiogenic effects by targeting two key kinases involved in cellular signaling and pre-mRNA splicing:

- SRPK1 Inhibition: SRPK1 is responsible for the phosphorylation of serine/arginine-rich splicing factors (SRSFs), which are crucial for the alternative splicing of VEGF pre-mRNA.
   Inhibition of SRPK1 by Srpin803 leads to a shift in VEGF splicing, favoring the production of anti-angiogenic isoforms over pro-angiogenic ones.
- CK2 Inhibition: CK2 is a pleiotropic kinase that is often overexpressed in proliferating cells
  and is implicated in neovascularization.[1] By inhibiting CK2, Srpin803 further disrupts the



cellular processes that support abnormal blood vessel growth.

The dual inhibition of SRPK1 and CK2 by **Srpin803** results in a significant reduction in the production of pro-angiogenic VEGF, thereby inhibiting endothelial cell proliferation, migration, and tube formation, the key events in angiogenesis.

### **Data Presentation**

The following tables summarize the quantitative data on the efficacy of **Srpin803** in various angiogenesis models.

| In Vitro Assay                                   | Cell Type | Srpin803<br>Concentration                   | Treatment<br>Duration | Observed<br>Effect                                            |
|--------------------------------------------------|-----------|---------------------------------------------|-----------------------|---------------------------------------------------------------|
| Kinase Inhibition                                | -         | IC50: ~7.5 μM<br>(SRPK1), ~0.68<br>μM (CK2) | N/A                   | Inhibition of kinase activity[1]                              |
| Endothelial Cell<br>Proliferation                | HUVECs    | 1-100 μΜ                                    | 24-48 hours           | Dose-dependent inhibition of proliferation                    |
| Endothelial Cell<br>Migration<br>(Wound Healing) | HUVECs    | 1-100 μΜ                                    | 12-24 hours           | Dose-dependent inhibition of wound closure                    |
| Endothelial Cell<br>Tube Formation               | HUVECs    | 1-100 μΜ                                    | 4-16 hours            | Dose-dependent inhibition of tube-like structure formation[2] |



| In Vivo Model                       | Animal Model        | Srpin803<br>Administration                     | Treatment<br>Duration               | Observed<br>Effect                                                 |
|-------------------------------------|---------------------|------------------------------------------------|-------------------------------------|--------------------------------------------------------------------|
| Choroidal<br>Neovascularizati<br>on | Mouse               | Topical eye gel<br>(e.g., 10 μg/mL)            | 14 days (twice<br>daily)            | Significant reduction in CNV lesion area[3]                        |
| Intersegmental<br>Vessel Formation  | Zebrafish<br>Embryo | Immersion in<br>embryo water<br>(e.g., 100 μM) | 48 hours (from<br>24 hpf to 72 hpf) | Significant inhibition of intersegmental vessel development[1] [4] |

# **Experimental Protocols**In Vitro Angiogenesis Assays

1. Endothelial Cell Proliferation Assay (HUVECs)

This protocol outlines the assessment of **Srpin803**'s effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

- Materials:
  - HUVECs
  - Endothelial Cell Growth Medium (EGM-2)
  - Srpin803
  - 96-well plates
  - Cell proliferation assay kit (e.g., MTT, BrdU)
- Procedure:
  - Seed HUVECs in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well in EGM-2 and incubate for 24 hours.



- Prepare serial dilutions of **Srpin803** in EGM-2 (e.g., 1, 10, 50, 100  $\mu$ M).
- Replace the medium with the **Srpin803**-containing medium or vehicle control (DMSO).
- Incubate for 24 to 48 hours.
- Assess cell proliferation using a standard proliferation assay kit according to the manufacturer's instructions.
- Measure absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of inhibition.
- 2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details the evaluation of **Srpin803**'s impact on HUVEC migration.

- Materials:
  - HUVECs
  - o EGM-2
  - o Srpin803
  - 6-well plates
  - 200 μL pipette tip
  - Microscope with a camera
- Procedure:
  - Seed HUVECs in 6-well plates and grow to a confluent monolayer.
  - Create a "scratch" or "wound" in the monolayer using a sterile 200 μL pipette tip.
  - Wash the wells with PBS to remove detached cells.



- Replace the medium with EGM-2 containing various concentrations of Srpin803 (e.g., 1, 10, 50, 100 μM) or vehicle control.
- Capture images of the wound at 0 hours.
- Incubate for 12 to 24 hours.
- Capture images of the same wound area at the desired time points.
- Measure the width of the wound at multiple points and calculate the percentage of wound closure relative to the 0-hour time point.
- 3. Endothelial Cell Tube Formation Assay

This protocol describes how to assess the effect of **Srpin803** on the ability of HUVECs to form capillary-like structures.

- Materials:
  - HUVECs
  - EGM-2
  - Srpin803
  - Matrigel (or other basement membrane matrix)
  - 96-well plates
  - Microscope with a camera
- Procedure:
  - Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
  - $\circ$  Resuspend HUVECs in EGM-2 containing different concentrations of **Srpin803** (e.g., 1, 10, 50, 100  $\mu$ M) or vehicle control.



- Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10<sup>4</sup> cells/well.
- Incubate for 4 to 16 hours to allow for the formation of tube-like structures.
- Capture images using an inverted microscope.
- Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

#### In Vivo Angiogenesis Models

1. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)

This protocol is for evaluating the efficacy of topically administered **Srpin803** in a model of wet age-related macular degeneration.

- Materials:
  - C57BL/6 mice
  - Srpin803
  - Gel-based drug delivery vehicle
  - Diode laser
  - Fundus camera
  - Fluorescein sodium
  - Isolectin B4
- Procedure:
  - Induce CNV in anesthetized mice by rupturing Bruch's membrane with a diode laser.
  - Prepare a topical formulation of Srpin803 in a gel-based vehicle (e.g., 10 μg/mL).



- Administer one drop of the Srpin803 formulation or vehicle control to the cornea of each eye twice daily for 14 days.[3]
- On day 14, perform fluorescein angiography to assess vascular leakage from the CNV lesions.
- Euthanize the mice and enucleate the eyes.
- Prepare choroidal flat mounts and stain with isolectin B4 to visualize the neovascularization.
- Quantify the area of the CNV lesions using image analysis software.
- 2. Zebrafish Embryo Angiogenesis Assay

This protocol provides a method for the rapid in vivo screening of **Srpin803**'s anti-angiogenic activity.

- Materials:
  - Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
  - Srpin803
  - Embryo water
  - 24-well plates
  - Fluorescence microscope
- Procedure:
  - Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).
  - Place one embryo per well in a 24-well plate containing embryo water.
  - $\circ$  Add **Srpin803** to the embryo water at the desired concentrations (e.g., 10, 50, 100  $\mu$ M). Include a vehicle control.



- Incubate the embryos at 28.5°C until 72 hpf.[1][4]
- At 72 hpf, anesthetize the embryos and mount them for imaging.
- Capture fluorescent images of the trunk vasculature.
- Quantify the extent of angiogenesis by measuring the total length of the intersegmental vessels (ISVs).

#### **Visualizations**



Click to download full resolution via product page

Caption: **Srpin803** Signaling Pathway for Angiogenesis Inhibition.





Click to download full resolution via product page

Caption: General Workflow for In Vitro Angiogenesis Assays.





Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Angiogenesis Models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Srpin803 in Angiogenesis Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141440#srpin803-treatment-duration-for-angiogenesis-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com